8-methoxy-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methoxy-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A new method for synthesizing 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one was investigated, showcasing a mild and straightforward synthetic route with high yield (Chen, 2008).
- Another study developed a novel synthetic methodology to construct the 3,4-dihydroisoquinolinone skeleton, which is key to isoquinoline alkaloids, demonstrating a new approach for the preparation of this compound (Mujde, Özcan, & Balcı, 2011).
Applications in Drug Discovery and Development
- An 8-methoxytetrahydroisoquinoline derivative was identified as an orally active N-type calcium channel blocker, showing potential for treating neuropathic pain without CYP inhibition liability (Ogiyama et al., 2015).
- 2-Aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives were synthesized and evaluated for their antiproliferative activities, highlighting their potential as novel EGFR inhibitors in cancer treatment (Kang et al., 2013).
Biological and Pharmacological Properties
- Isoquinolinone alkaloids, including derivatives of 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one, were isolated from Nigella glandulifera seeds, indicating their occurrence in natural sources and potential biological activities (Guo et al., 2017).
- A new isoquinolone alkaloid, 5-hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-one, was identified from an endophytic fungus, demonstrating strong antibacterial and antifungal activities (Ma et al., 2017).
Advanced Research and Novel Applications
- The quantum entanglement dynamics induced by non-linear interaction between a moving nano molecule, including this compound derivatives, and a two-mode field was studied for potential applications in diagnosing human cancer cells, tissues, and tumors (Alireza, Jennifer, & Angela, 2019).
- The synthesis of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone as a potential tracer for poly(ADP-ribose) synthetase was explored, highlighting its use in positron emission tomography to image excessive activation of PARS (Miyake et al., 2000).
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-4-2-3-7-5-6-11-10(12)9(7)8/h2-4H,5-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGJBRPKCUAHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.